2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid
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Overview
Description
2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl group at the 2-position, a trimethylsilyl group at the 5-position, and a carboxylic acid group at the 4-position. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This cyclization process typically occurs at elevated temperatures (70-90°C) and is followed by in-line quenching of residual hydrofluoric acid (HF) to obtain the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and safety of the synthesis process. The use of manganese dioxide (MnO2) as a heterogeneous reagent in flow processes has been reported to improve the safety profile and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Manganese dioxide (MnO2), bromotrichloromethane.
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield various oxazole derivatives with different substituents at the 5-position .
Scientific Research Applications
2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and cytotoxic activities.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. The presence of the trimethylsilyl group may enhance the compound’s stability and bioavailability, making it a promising candidate for further research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid include:
Oxazole-4-carboxylic acid: Lacks the ethyl and trimethylsilyl groups.
2-Ethyl-5-methyl-oxazole-4-carboxylic acid: Contains a methyl group instead of a trimethylsilyl group.
5-(Trimethylsilyl)oxazole-4-carboxylic acid: Lacks the ethyl group at the 2-position.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the ethyl and trimethylsilyl groups enhances the compound’s stability and potential for diverse applications in research and industry .
Biological Activity
2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on current research findings.
Chemical Structure and Synthesis
The compound features an oxazole ring, which is known for its diverse biological activities. The trimethylsilyl group enhances the compound's stability and solubility, making it suitable for various biological evaluations. Synthesis typically involves the reaction of 2-ethyl-4-carboxylic acid with trimethylsilyl chloride under controlled conditions to yield the desired oxazole derivative.
Antimicrobial Properties
Research indicates that oxazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable effects.
Compound | Activity | Reference |
---|---|---|
Oxazole Derivative A | Bactericidal against E. coli | |
Oxazole Derivative B | Antifungal activity against C. albicans |
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes linked to disease pathways. For example, some oxazole derivatives have been reported to inhibit ceramidase enzymes, which play a role in sphingolipid metabolism associated with cancer progression.
Case Study 1: Antiviral Activity
A recent study evaluated the antiviral properties of related oxazole compounds against Chikungunya virus (CHIKV). The results indicated that certain derivatives exhibited significant antiviral activity, with effective concentrations (EC50) in the low nanomolar range. This suggests that this compound could be further investigated for similar antiviral properties.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of oxazole derivatives. The compounds were tested in vitro for their ability to reduce pro-inflammatory cytokine production in human cell lines. Results showed a marked decrease in cytokine levels, indicating potential therapeutic applications in inflammatory diseases.
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes, it may alter metabolic pathways critical for disease progression.
- Modulation of Cell Signaling : The compound may influence signaling pathways related to inflammation and immune response.
Properties
CAS No. |
88400-28-6 |
---|---|
Molecular Formula |
C9H15NO3Si |
Molecular Weight |
213.31 g/mol |
IUPAC Name |
2-ethyl-5-trimethylsilyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H15NO3Si/c1-5-6-10-7(8(11)12)9(13-6)14(2,3)4/h5H2,1-4H3,(H,11,12) |
InChI Key |
NZRKMONYLBFLDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(O1)[Si](C)(C)C)C(=O)O |
Origin of Product |
United States |
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